Home > Products > Screening Compounds P10098 > CPI-169 racemate
CPI-169 racemate - 1450655-76-1

CPI-169 racemate

Catalog Number: EVT-265121
CAS Number: 1450655-76-1
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-169 is a potent, selective, and reversible small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homologue 2 (EZH2). [, ] It acts as a competitive inhibitor, targeting the well-described GRL-0617 inhibitor binding pocket of EZH2. [] CPI-169 is often studied in its racemic form for research purposes. Research on CPI-169 is primarily focused on its potential as an anti-cancer agent, particularly in the context of hematological malignancies and solid tumors.

GRL-0617

    Compound Description: GRL-0617 is a known, non-covalent, small molecule inhibitor of the SARS-CoV-2 papain-like protease (PLpro) [, ]. It has demonstrated antiviral activity in cells and is considered a validated starting point for the development of PLpro inhibitors [, ].

    Relevance: GRL-0617 is a key structural analog for the development of CPI-169. CPI-169 was identified through a screening approach aimed at finding compounds with similar inhibitory profiles to GRL-0617 []. NMR studies revealed that CPI-169 competes with GRL-0617 for binding to PLpro, suggesting they share a similar binding mode [, ]. This competitive binding indicates structural similarities between the two compounds and highlights GRL-0617 as a crucial reference point for understanding the structure-activity relationship of CPI-169 and its development as an antiviral agent.

Overview

CPI-169 racemate is a potent small molecule inhibitor of the enhancer of zeste homolog 2, or EZH2, which is a critical component of the polycomb repressive complex 2. This compound plays a significant role in the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene repression. The overexpression of EZH2 has been linked to tumor progression and poor prognosis in various cancers, making CPI-169 racemate an important target for cancer therapy .

Source and Classification

CPI-169 racemate is classified as a histone methyltransferase inhibitor. It is synthesized through a series of chemical reactions that form its indole-based structure. The compound is typically produced in laboratory settings under controlled conditions to ensure high purity and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 racemate involves several key steps:

  1. Formation of Indole Structure: The synthetic route begins with the formation of an indole core, which is crucial for the biological activity of the compound.
  2. Use of Reagents and Catalysts: Various reagents and catalysts are employed to facilitate the reactions necessary for constructing the desired molecular framework.
  3. Purification Processes: After synthesis, purification techniques such as recrystallization or chromatography are used to isolate the final product from by-products and unreacted materials .

The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and selectivity.

Molecular Structure Analysis

Structure and Data

CPI-169 racemate has a distinctive molecular structure characterized by its indole-based framework. The specific arrangement of atoms within the molecule contributes to its ability to selectively inhibit EZH2 activity. The compound's molecular formula is typically represented as C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol.

The stereochemistry of CPI-169 racemate includes chiral centers, which can lead to different biological activities between its enantiomers. Understanding this stereochemistry is crucial for predicting the compound's interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 racemate undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions, leading to various oxidized derivatives.
  2. Reduction: Reduction reactions can yield different forms of CPI-169, potentially altering its pharmacological properties.
  3. Substitution: Substitution reactions allow for modifications at specific functional groups, enhancing selectivity or activity against EZH2.

These reactions are essential for exploring structure-activity relationships and optimizing the compound for therapeutic use .

Mechanism of Action

Process and Data

CPI-169 racemate exerts its effects primarily through inhibition of EZH2, leading to a decrease in H3K27 methylation levels:

  1. Inhibition of Catalytic Activity: The compound binds to EZH2, inhibiting its enzymatic function.
  2. Impact on Gene Expression: By reducing H3K27me3 levels, CPI-169 alters gene expression profiles associated with cancer progression.
  3. Cellular Effects: The inhibition results in cell cycle arrest and apoptosis across various cancer cell lines, demonstrating its potential as an anticancer agent .

Pharmacokinetic studies indicate that CPI-169 is well tolerated in animal models, showing no significant toxic effects at therapeutic doses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 racemate exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in organic solvents, which can affect its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are critical for formulation development in drug delivery systems .

Applications

Scientific Uses

CPI-169 racemate has significant applications in cancer research:

  1. Cancer Therapy Development: As an EZH2 inhibitor, it provides insights into epigenetic regulation in cancer biology.
  2. Preclinical Studies: It serves as a valuable tool for evaluating the role of EZH2 in tumorigenesis and potential therapeutic strategies.
  3. Combination Therapies: Preliminary studies suggest enhanced efficacy when combined with other agents like ABT-199, indicating potential for synergistic effects .
Introduction to CPI-169 Racemate

Structural and Functional Overview of CPI-169 as a Heteroaryl Amide Compound

CPI-169 (molecular formula: C₂₇H₃₆N₄O₅S; molecular weight: 528.66 g/mol) features a multi-domain heteroaryl amide architecture optimized for high-affinity EZH2 binding. Key structural elements include:

  • A central indole-3-carboxamide scaffold enabling hydrophobic interactions with the EZH2 substrate-binding pocket.
  • A piperidinyl sulfonamide moiety enhancing solubility and membrane permeability.
  • A methylpyridone tail facilitating hydrogen bonding with catalytic residues.The heteroaryl amide design confers exceptional biochemical potency, with an IC₅₀ of 0.24 nM against wild-type EZH2 [1] [6]. This potency is retained against clinically relevant mutants like EZH2-Y641N (IC₅₀ = 0.51 nM) and the homologous EZH1 (IC₅₀ = 6.1 nM) [1] [9]. Physicochemical profiling reveals moderate solubility in DMSO (>80 mg/mL) and ethanol (93 mg/mL), but poor aqueous solubility [4] [9]. The crystalline solid exhibits stability at -20°C for long-term storage [10].

Table 1: Key Chemical Properties of CPI-169 Racemate

PropertyValue
Molecular FormulaC₂₇H₃₆N₄O₅S
Molecular Weight528.66 g/mol
CAS Number1450655-76-1
Purity>98%
Solubility (DMSO)>80 mg/mL
Solubility (Ethanol)93 mg/mL
IC₅₀ (EZH2 WT)0.24 nM
IC₅₀ (EZH2 Y641N Mutant)0.51 nM

Role of EZH2 Inhibition in Epigenetic Modulation and Oncogenesis

EZH2 serves as the catalytic core of PRC2, which deposits the repressive histone mark H3K27me3 (trimethylated lysine-27 on histone H3). This mark silences tumor suppressor genes (e.g., p21, PTEN) by promoting chromatin compaction [2] [5]. In oncology, EZH2 is dysregulated via:

  • Overexpression: Observed in prostate, breast, and gastric cancers, correlating with metastasis and poor survival [2] [5].
  • Gain-of-function mutations: Y641 mutations in lymphoma increase H3K27me3 catalytic efficiency [5].CPI-169 antagonizes these oncogenic mechanisms by:
  • Competitive inhibition: Binds the S-adenosylmethionine (SAM) pocket of EZH2’s SET domain, blocking methyl group transfer [1].
  • Cellular H3K27me3 depletion: Reduces H3K27me3 levels with an EC₅₀ of 70 nM in KARPAS-422 lymphoma cells [4] [7].
  • Transcriptional reactivation: Reverses silencing of tumor suppressors, inducing apoptosis and cell cycle arrest. In diffuse large B-cell lymphoma (DLBCL) xenografts, CPI-169 (200 mg/kg, BID) reduced H3K27me3 by >90% and triggered tumor regression [6] [7].Notably, CPI-169 synergizes with agents like ABT-199 (BCL-2 inhibitor) by concurrently disrupting survival pathways [1] [9]. Its effects are selective for H3K27me3, sparing monomethylated H3K27 (H3K27me1), minimizing off-target impacts [6].

Table 2: Biochemical and Cellular Activity Profile of CPI-169

ParameterValueBiological Impact
PRC2 Inhibition (IC₅₀)<1 nMBlocks H3K27me3 deposition
Cellular H3K27me3 (EC₅₀)70 nMReactivates silenced tumor suppressors
GI₅₀ (NHL cell lines)<5 µM (16/25 lines)Induces apoptosis in lymphoma models
In vivo TGI (KARPAS-422)Complete regressionValidates target engagement efficacy

Significance of Racemic Mixtures in Pharmaceutical Development

Racemic CPI-169 contains both enantiomers of the chiral center at the piperidine-4-yl-ethyl group. While the specific activities of individual enantiomers (R-CPI-169 and S-CPI-169) remain uncharacterized in public literature, racemates broadly present unique pharmaceutical considerations:

  • Stereochemical complexity: Enantiomers may exhibit divergent pharmacodynamics, metabolism, or toxicity. For example, one enantiomer could dominate EZH2 binding, while the other might contribute to off-target effects or altered clearance [3] [8].
  • Synthetic advantages: Racemate production avoids costly enantioselective synthesis, accelerating preclinical development.
  • Regulatory challenges: The U.S. FDA encourages enantiopure drugs to minimize "isomeric ballast" and mitigate risks from inactive or toxic enantiomers [8]. Racemic CPI-169’s efficacy in xenografts suggests both enantiomers retain activity or that the active form predominates in vivo [6] [7]. However, future development may require chiral resolution to optimize therapeutic indices.

Table 3: Racemate vs. Enantiopure Drug Considerations

FactorRacemic CPI-169Enantiopure Drug Paradigm
SynthesisCost-efficientComplex, requires chiral catalysis
PharmacokineticsPotential for enantiomer interactionsPredictable ADME profile
EfficacyProven in tumor modelsTarget selectivity may improve
Regulatory PathRequires enantiomer characterizationStreamlined if superior safety/efficacy

Properties

CAS Number

1450655-76-1

Product Name

CPI-169 racemate

IUPAC Name

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)

InChI Key

LHGUZCKPFXXVPV-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-169; CPI 169; CPI169.

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.